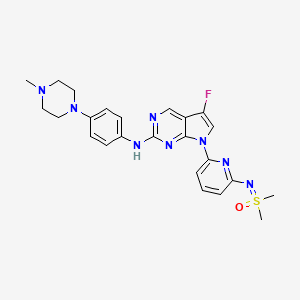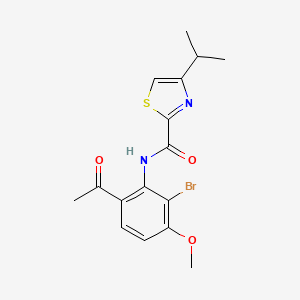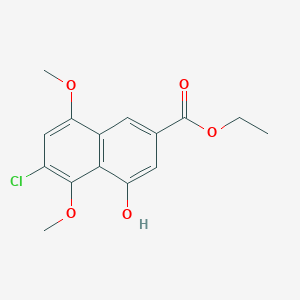
2-Naphthalenecarboxylic acid, 6-chloro-4-hydroxy-5,8-dimethoxy-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 6-chloro-4-hydroxy-5,8-dimethoxy-, ethyl ester is a complex organic compound with a unique structure that includes a naphthalene ring substituted with various functional groups
Preparation Methods
The synthesis of 2-Naphthalenecarboxylic acid, 6-chloro-4-hydroxy-5,8-dimethoxy-, ethyl ester typically involves multiple steps. One common method includes the esterification of 2-Naphthalenecarboxylic acid with ethanol in the presence of a strong acid catalyst. The reaction conditions often require refluxing the mixture to ensure complete conversion. Industrial production methods may involve more efficient catalytic processes to increase yield and reduce reaction time .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Halogenation and nitration reactions can introduce additional substituents on the naphthalene ring. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine gas.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 6-chloro-4-hydroxy-5,8-dimethoxy-, ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-substrate interactions.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The pathways involved can include inhibition or activation of enzymatic reactions, leading to various physiological effects .
Comparison with Similar Compounds
Similar compounds include:
2-Naphthalenecarboxylic acid: Lacks the chloro, hydroxy, and methoxy substituents.
6-Chloro-2-naphthalenecarboxylic acid: Similar but lacks the ethyl ester group.
4-Hydroxy-2-naphthalenecarboxylic acid: Similar but lacks the chloro and methoxy groups. The uniqueness of 2-Naphthalenecarboxylic acid, 6-chloro-4-hydroxy-5,8-dimethoxy-, ethyl ester lies in its specific combination of functional groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C15H15ClO5 |
|---|---|
Molecular Weight |
310.73 g/mol |
IUPAC Name |
ethyl 6-chloro-4-hydroxy-5,8-dimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H15ClO5/c1-4-21-15(18)8-5-9-12(19-2)7-10(16)14(20-3)13(9)11(17)6-8/h5-7,17H,4H2,1-3H3 |
InChI Key |
AJGWUAPUTKJZAS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=C1)O)C(=C(C=C2OC)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


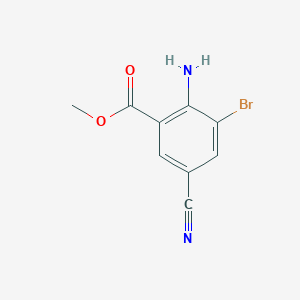
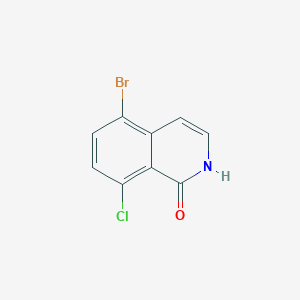
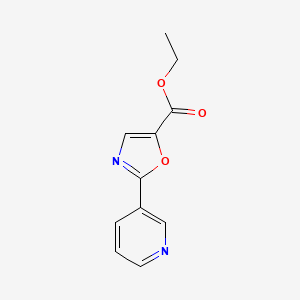
![4H-Pyrano[2,3-b]pyridin-4-one](/img/structure/B13926522.png)
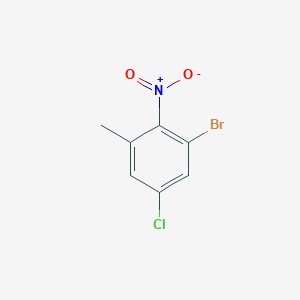
![3-iodo-5-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13926530.png)
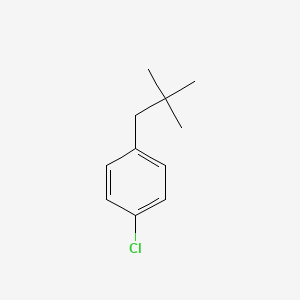
![4-Chloro-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-one](/img/structure/B13926540.png)
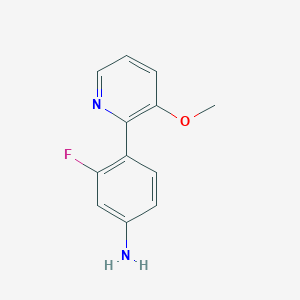

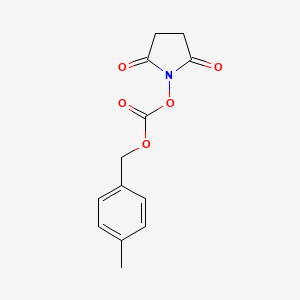
![(15S)-21-fluoro-10-(2-methylpyridin-3-yl)-13,17-dioxa-3,5,7,8-tetrazapentacyclo[13.6.1.04,12.05,9.018,22]docosa-1(21),4(12),6,8,10,18(22),19-heptaene;hydrochloride](/img/structure/B13926568.png)
